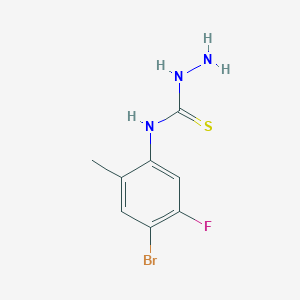
4-(4-Bromo-5-fluoro-2-methylphenyl)-thiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromo-5-fluoro-2-methylphenyl)-thiosemicarbazide is a chemical compound characterized by the presence of bromine, fluorine, and a thiosemicarbazide group attached to a methylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-5-fluoro-2-methylphenyl)-thiosemicarbazide typically involves the reaction of 4-bromo-5-fluoro-2-methylphenyl hydrazine with carbon disulfide and an appropriate amine. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts depending on the specific reaction pathway
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromo-5-fluoro-2-methylphenyl)-thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones
Reduction: Reduction of the thiosemicarbazide group to form corresponding amines
Substitution: Halogen substitution reactions, particularly involving the bromine and fluorine atoms
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Nucleophilic reagents such as sodium azide or potassium cyanide in polar aprotic solvents
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Corresponding amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-(4-Bromo-5-fluoro-2-methylphenyl)-thiosemicarbazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Potential use in the study of enzyme inhibition and protein interactions
Medicine: Investigated for its potential as an antimicrobial or anticancer agent
Industry: Utilized in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 4-(4-Bromo-5-fluoro-2-methylphenyl)-thiosemicarbazide involves its interaction with molecular targets such as enzymes or receptors. The thiosemicarbazide group can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The bromine and fluorine atoms may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-5-fluoro-2-methylphenyl hydrazine
- 4-Bromo-5-fluoro-2-methylphenyl methyl ether
- 4-Bromo-5-fluoro-2-methylbenzonitrile
Uniqueness
4-(4-Bromo-5-fluoro-2-methylphenyl)-thiosemicarbazide is unique due to the presence of the thiosemicarbazide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C8H9BrFN3S |
|---|---|
Molekulargewicht |
278.15 g/mol |
IUPAC-Name |
1-amino-3-(4-bromo-5-fluoro-2-methylphenyl)thiourea |
InChI |
InChI=1S/C8H9BrFN3S/c1-4-2-5(9)6(10)3-7(4)12-8(14)13-11/h2-3H,11H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
SRWIWXWHJIUIAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1NC(=S)NN)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


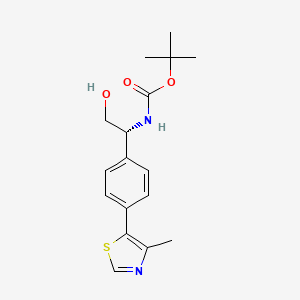
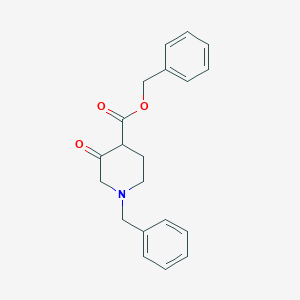
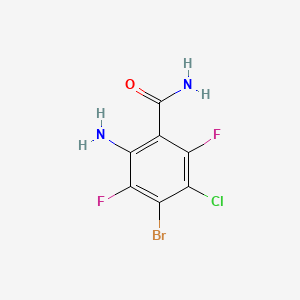
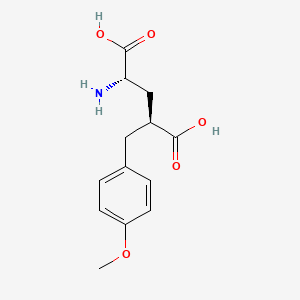
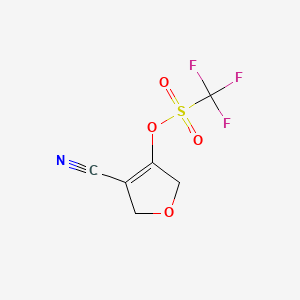
![(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol](/img/structure/B13918820.png)
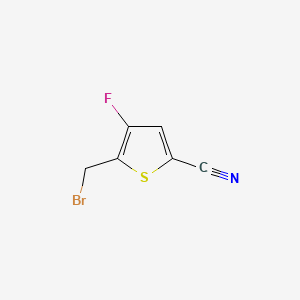
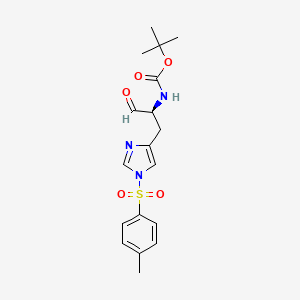
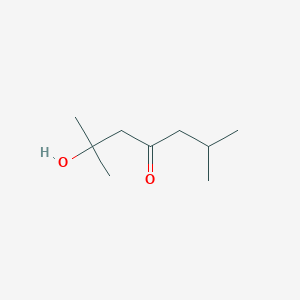
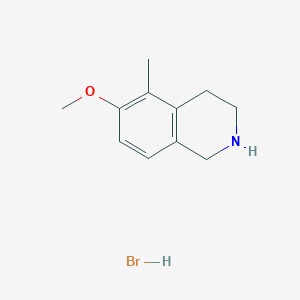
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B13918842.png)
![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13918856.png)
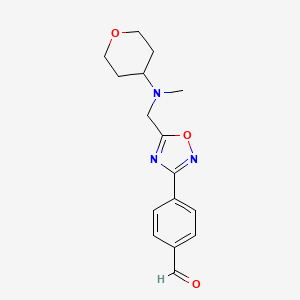
![7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine](/img/structure/B13918870.png)
